Fmoc-L-Val-OSu
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Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester: (Fmoc-L-Val-OSu) is a derivative of valine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Fluorenylmethyloxycarbonyl Chloride: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate: Another common method involves reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is then reacted with L-valine.
Industrial Production Methods: The industrial production of Fmoc-L-Val-OSu typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-L-Val-OSu undergoes substitution reactions where the Fmoc group is removed by a base such as piperidine, forming dibenzofulvene and the free amine.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group during peptide synthesis.
Dichloromethane and N,N-Diisopropylethylamine: Used in the synthesis and purification processes.
Major Products Formed:
Dibenzofulvene: Formed during the deprotection of the Fmoc group.
L-Valine and Succinimide: Formed during hydrolysis.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Val-OSu is extensively used in SPPS for the synthesis of peptides and proteins.
Biology and Medicine:
Proteomics Studies: The compound is used in the study of protein structures and functions.
Industry:
Pharmaceuticals: Used in the synthesis of peptide-based drugs and therapeutic agents.
Mechanism of Action
Mechanism:
Protection of Amino Groups: Fmoc-L-Val-OSu protects the amino group of valine during peptide synthesis by forming a stable carbamate linkage.
Deprotection: The Fmoc group is removed by a base, leading to the formation of dibenzofulvene and the free amine.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation and deprotection during SPPS.
Comparison with Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-lysine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-ornithine succinimidyl ester
Uniqueness:
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30)/t22-/m1/s1 |
InChI Key |
JPJMNCROLRPFHI-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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